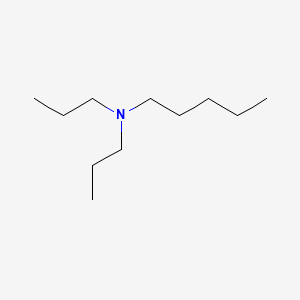

1-Pentanamine, N,N-dipropyl-

Description

Historical Context of N,N-Dialkylamine Research

N,N-dialkylamines represent a significant class of organic compounds that have been the subject of extensive research due to their versatile reactivity and diverse applications. Historically, research has focused on their synthesis and utility as building blocks in organic chemistry. A general and simple method for synthesizing N,N-dialkylnerylamines, for instance, involves the reaction of isoprene (B109036) with a dialkylamine. orgsyn.org These compounds serve as important precursors for a variety of naturally occurring acyclic monoterpenes. orgsyn.org

In recent decades, the unique electronic properties of N,N-dialkylamines have led to their use in materials science. A notable area of research involves leveraging highly twisted N,N-dialkylamines to develop efficient fluorophores. acs.orgnih.gov Studies on 9,10-bis(N,N-dialkylamino)anthracenes have shown that the steric hindrance and electronic nature of the dialkylamino groups can induce aggregation-induced emission (AIE), a phenomenon with applications in sensors, imaging, and light-emitting diodes. acs.orgnih.gov Further research has explored the functionalization of N-alkylamines through methods like C(sp3)–H bond functionalization, enabling their use in bioconjugation for developing tools like antibody-drug conjugates. chemrxiv.org The reactivity of the amine functional group allows for various chemical transformations, making these compounds staples in both academic and industrial laboratories. cymitquimica.com

Scope and Significance of N,N-Dipropyl-1-pentanamine Studies

The study of N,N-Dipropyl-1-pentanamine is primarily centered on its role as a chemical intermediate and its specific physical-chemical properties. It is utilized in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and dye industries. ontosight.ai A common synthetic route to produce N,N-Dipropyl-1-pentanamine involves the reaction of 1-pentanamine with propyl bromide or propyl chloride in the presence of a base. ontosight.ai

Beyond its role as a synthetic intermediate, the compound has found application as a corrosion inhibitor and a fuel additive. ontosight.ai Its physical and chemical characteristics have been documented in scientific literature, with gas chromatography being a key analytical technique for its characterization. nist.gov Studies by researchers such as Zhuravleva and Golovnya in the late 1970s and early 1980s established gas chromatographic retention indices for this and other unsymmetrical tertiary amines on various stationary phases, contributing to the fundamental analytical data available for this compound. nist.gov

Structural Framework and Nomenclature Conventions of N,N-Dipropyl-1-pentanamine

N,N-Dipropyl-1-pentanamine is a tertiary amine with a central nitrogen atom bonded to one pentyl group and two propyl groups. Its chemical structure dictates its physical and chemical properties.

The nomenclature for this compound follows standard IUPAC rules, leading to the systematic name N,N-dipropylpentan-1-amine. nih.gov It is also known by several common or trivial names. nist.govnist.gov

Table 1: Identifiers for N,N-Dipropyl-1-pentanamine

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N,N-dipropylpentan-1-amine | nih.gov |

| Synonyms | Amyl dipropyl amine, Dipropyl pentyl amine, Pentyl di-n-propyl amine | nist.govnist.govchemeo.com |

| CAS Number | 6402-46-6 | nih.govaxsyn.com |

| Molecular Formula | C₁₁H₂₅N | nih.govnist.govnist.gov |

| InChI | InChI=1S/C11H25N/c1-4-7-8-11-12(9-5-2)10-6-3/h4-11H2,1-3H3 | nih.govnist.gov |

| InChIKey | CQHCAESRELTRNA-UHFFFAOYSA-N | nih.govnist.gov |

The physical and chemical properties of N,N-Dipropyl-1-pentanamine are well-documented, providing essential data for its handling and use in chemical reactions.

Table 2: Physicochemical Properties of N,N-Dipropyl-1-pentanamine

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 171.32 g/mol | g/mol | nih.govnist.gov |

| Boiling Point | 193-195 | °C | ontosight.ai |

| Density | 0.788 | g/cm³ | axsyn.com |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | ontosight.ai | |

| Kovats Retention Index (non-polar column) | 1085.7 - 1094 | nih.govnist.gov | |

| Standard Gibbs free energy of formation (ΔfG°) | 152.52 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -202.84 | kJ/mol | chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 27.27 | kJ/mol | chemeo.com |

Structure

3D Structure

Properties

CAS No. |

6402-46-6 |

|---|---|

Molecular Formula |

C11H25N |

Molecular Weight |

171.32 g/mol |

IUPAC Name |

N,N-dipropylpentan-1-amine |

InChI |

InChI=1S/C11H25N/c1-4-7-8-11-12(9-5-2)10-6-3/h4-11H2,1-3H3 |

InChI Key |

CQHCAESRELTRNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCC)CCC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dipropyl 1 Pentanamine and Its Derivatives

Classical and Contemporary Synthetic Routes

Alkylation Strategies

A fundamental and widely employed method for the synthesis of tertiary amines is the direct alkylation of a secondary amine. In the case of N,N-dipropyl-1-pentanamine, this involves the reaction of dipropylamine (B117675) with a suitable pentyl electrophile. Typically, a 1-halopentane, such as 1-bromopentane (B41390) or 1-iodopentane, serves as the alkylating agent.

The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of dipropylamine attacks the electrophilic carbon of the pentyl halide, displacing the halide ion. A base is generally required to neutralize the resulting ammonium (B1175870) salt and regenerate the neutral tertiary amine. Common bases for this purpose include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being effective.

A potential challenge with this method is the possibility of over-alkylation, leading to the formation of a quaternary ammonium salt. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, this side reaction can be minimized.

Table 1: Reactants and Conditions for Alkylation Strategy

| Reactant 1 | Reactant 2 | Base | Solvent |

| Dipropylamine | 1-Bromopentane | Potassium Carbonate | Acetonitrile |

| Dipropylamine | 1-Iodopentane | Triethylamine | Dimethylformamide |

Reductive Amination Protocols

Reductive amination is a highly efficient and versatile one-pot method for the synthesis of amines. nih.gov For the preparation of N,N-dipropyl-1-pentanamine, this process involves the reaction of pentanal with dipropylamine. study.com The reaction begins with the formation of an iminium ion intermediate through the condensation of the aldehyde and the secondary amine. nih.gov This intermediate is then reduced in situ to the corresponding tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option that is well-suited for this purpose. nih.gov Other common reducing agents include sodium cyanoborohydride and catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C). organic-chemistry.org The choice of reducing agent is crucial as it must selectively reduce the iminium ion in the presence of the starting aldehyde. nih.gov

This method is often preferred due to its high yields, mild reaction conditions, and the wide availability of starting aldehydes and amines. It represents one of the most important methods for synthesizing amines. nih.gov

Table 2: Reductive Amination Protocols for N,N-Dipropyl-1-pentanamine

| Carbonyl Compound | Amine | Reducing Agent |

| Pentanal | Dipropylamine | Sodium triacetoxyborohydride (STAB) |

| Pentanal | Dipropylamine | Sodium cyanoborohydride |

| Pentanal | Dipropylamine | H₂/Pd-C |

Amidation and Subsequent Reduction Pathways

An alternative two-step approach to N,N-dipropyl-1-pentanamine involves the formation of an amide intermediate, followed by its reduction. The first step is the synthesis of N,N-dipropylpentanamide. nih.gov This can be achieved by reacting dipropylamine with a pentanoic acid derivative, such as pentanoyl chloride or pentanoic anhydride. This acylation reaction typically proceeds readily to form the stable amide.

Catalytic Carbonylation Approaches

Catalytic carbonylation reactions represent a more advanced strategy for the synthesis of amines, utilizing carbon monoxide as a C1 building block. While not a direct or common route to simple aliphatic amines like N,N-dipropyl-1-pentanamine, related processes can be conceptualized. For instance, hydroaminomethylation, a process that combines hydroformylation of an alkene with subsequent reductive amination, could theoretically be adapted.

In a hypothetical scenario, 1-butene (B85601) could undergo hydroformylation to produce pentanal, which could then react in situ with dipropylamine under reductive conditions to yield N,N-dipropyl-1-pentanamine. More direct, though less common for this specific target, are carbonylative C-N bond formation reactions. For example, low-valent iron catalysts have been shown to promote the carbonylation of tertiary amines by inserting CO into a C-N bond, though this is more applicable to the synthesis of amides from amines. sci-hub.se The direct synthesis of N,N-dipropyl-1-pentanamine via a one-step catalytic carbonylation involving an alkene, an amine, and carbon monoxide remains a specialized and less-traveled synthetic route.

Advanced Synthetic Approaches and Reaction Optimization

Stereoselective Synthesis of N,N-Dipropyl-1-pentanamine Analogues

While N,N-dipropyl-1-pentanamine itself is achiral, the synthesis of its chiral analogues, where the pentyl chain or propyl groups are substituted to create a stereocenter, requires stereoselective methods. The development of enantioselective methods for the synthesis of chiral amines is a significant area of modern organic chemistry due to their prevalence in pharmaceuticals and biologically active compounds. nih.govrsc.orgacs.org

Asymmetric reductive amination is a powerful strategy to achieve this. researchgate.net This can be accomplished by using a chiral auxiliary on the amine or by employing a chiral catalyst. For instance, a prochiral ketone analogue of pentanal could be reacted with dipropylamine in the presence of a chiral transition metal catalyst and a hydrogen source. Transition-metal catalysis, particularly with iridium or rhodium complexes bearing chiral ligands, has proven effective for the asymmetric hydrogenation of imines and enamines, leading to chiral amines with high enantioselectivity. nih.govacs.org

Another approach involves the asymmetric alkylation of an imine derivative. By employing a chiral catalyst or a chiral phase-transfer catalyst, the addition of an alkyl group to an imine can be controlled to favor one enantiomer of the resulting amine. These advanced methods provide access to a wide range of enantioenriched tertiary amines that are valuable for various applications, including drug discovery and materials science. rsc.orgnih.gov

Continuous Flow and Microreactor Synthesis Techniques

The synthesis of tertiary amines, including N,N-dipropyl-1-pentanamine, has benefited significantly from the adoption of continuous flow and microreactor technologies. These methods offer substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. rsc.orgchimia.chspringernature.com

A primary route for synthesizing N,N-dipropyl-1-pentanamine is the reductive amination of valeraldehyde (B50692) (pentanal) with dipropylamine. In a continuous flow setup, streams of the aldehyde, amine, and a reducing agent are continuously mixed and passed through a heated reactor, often a packed-bed microreactor containing a heterogeneous catalyst. organic-chemistry.org This configuration allows for rapid reaction optimization by altering flow rates, temperature, and pressure.

The superior surface-to-volume ratio in microreactors ensures efficient thermal management, which is crucial for controlling exothermic amination reactions and minimizing the formation of byproducts. chimia.ch Furthermore, the small reactor volumes enhance safety by limiting the quantity of hazardous materials present at any given moment. Catalysts such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are frequently employed in packed-bed reactors for hydrogenations, allowing for easy separation from the product stream and continuous reuse. unibe.chmdpi.com

Table 1: Hypothetical Parameters for Continuous Flow Reductive Amination

| Parameter | Value | Rationale |

|---|---|---|

| Reactants | Valeraldehyde, Dipropylamine | Common precursors for reductive amination. |

| Reducing Agent | H₂ gas | A clean reducing agent, with water as the only byproduct. |

| Catalyst | 5% Pt/C packed-bed cartridge | Heterogeneous catalyst allows for easy separation and reuse. mdpi.com |

| Solvent | Tetrahydrofuran (THF) | A common solvent for such reactions. mdpi.com |

| Temperature | 30-80 °C | Mild conditions to ensure selectivity and prevent degradation. |

| **Pressure (H₂) ** | 5-10 bar | Sufficient for catalytic hydrogenation. mdpi.com |

| Residence Time | 5-20 minutes | Rapid reaction kinetics are typical in flow chemistry. rsc.org |

| Expected Yield | >90% | High yields are achievable with optimized flow conditions. unibe.ch |

Green Chemistry Principles in N,N-Dipropyl-1-pentanamine Synthesis

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact and enhance process sustainability. nih.govresearchgate.net The synthesis of N,N-dipropyl-1-pentanamine can be designed to align with these principles, particularly through catalyst selection, atom economy, and the use of safer solvents. edu.krdnih.gov

The twelve principles of green chemistry provide a framework for this evaluation: nih.gov

Waste Prevention: Designing syntheses to produce minimal waste.

Atom Economy: Maximizing the incorporation of all materials into the final product.

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity.

Designing Safer Chemicals: Designing products that are effective yet have low toxicity.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure.

Use of Renewable Feedstocks: Using renewable rather than depleting raw materials.

Reduce Derivatives: Avoiding unnecessary derivatization to reduce steps and waste.

Catalysis: Using catalytic reagents over stoichiometric ones.

Design for Degradation: Designing products that break down into innocuous substances after use.

Real-time Analysis for Pollution Prevention: Monitoring reactions to prevent byproduct formation.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and processes that minimize the potential for accidents.

Catalytic reductive amination is a prime example of a green synthetic route. It exhibits high atom economy as the primary byproduct is water. organic-chemistry.org The use of heterogeneous catalysts, which can be recovered and recycled, aligns with the principles of catalysis and waste prevention. unibe.ch In contrast, classical methods like alkylation using 1-halopentanes generate significant salt waste, leading to a lower atom economy and a higher E-factor (environmental factor).

Continuous flow processes contribute to energy efficiency through superior heat exchange, often requiring less energy input than large-scale batch reactors. nih.gov The choice of solvent is also critical; replacing hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, further enhances the sustainability of the synthesis. unibe.ch

Table 2: Green Chemistry Evaluation of Synthetic Routes

| Metric | Catalytic Reductive Amination | Alkylation with 1-Halopentane |

|---|---|---|

| Atom Economy | High (Product + H₂O) | Low (Product + Salt Waste) |

| Catalyst | Catalytic (e.g., Pd/C), reusable | Often requires stoichiometric base |

| Solvent Choice | Can utilize greener solvents (e.g., 2-MeTHF) unibe.ch | Typically uses conventional organic solvents |

| Waste Stream | Water | Halide salt, excess base |

| Energy Efficiency | Favorable, especially in flow systems | Can be energy-intensive depending on conditions |

Industrial-Scale Production Considerations for N,N-Dipropyl-1-pentanamine

Transitioning the synthesis of N,N-dipropyl-1-pentanamine from the laboratory to an industrial scale requires careful consideration of process safety, economics, and scalability. Continuous flow manufacturing is particularly well-suited for this transition, offering a "scaling-out" or "numbering-up" approach where production capacity is increased by running multiple reactors in parallel, rather than designing larger, more hazardous batch reactors. chimia.ch

An analogous industrial process is the production of tripropylamine (B89841), which can be manufactured by reacting propanol (B110389) and ammonia (B1221849) at high temperatures and pressures over dehydrating catalysts like Ni-Cu-Al₂O₃. guidechem.comchemicalbook.com A similar strategy could be adapted for N,N-dipropyl-1-pentanamine, potentially by reacting 1-pentanol (B3423595) with dipropylamine over a suitable heterogeneous catalyst.

Key considerations for industrial-scale production include:

Raw Material Sourcing: The cost and availability of starting materials such as valeraldehyde, dipropylamine, and hydrogen are critical economic factors.

Catalyst Performance: The chosen catalyst must exhibit high activity, selectivity, and long-term stability to minimize replacement costs and downtime.

Process Control: Robust real-time monitoring and automated control systems are necessary to ensure consistent product quality and safe operation.

Downstream Processing: Efficient and scalable purification methods, such as fractional distillation, are required to isolate the final product to the desired purity and to recover and recycle unreacted materials and solvents.

Table 3: Potential Industrial Production Parameters (Ammonolysis/Amination of Alcohol)

| Parameter | Value | Reference Analogy |

|---|---|---|

| Feedstock | 1-Pentanol, Dipropylamine | Propanol and ammonia for tripropylamine synthesis. guidechem.com |

| Catalyst | Ni-Cu-Al₂O₃ or similar metal oxide | Dehydrating and hydrogenation catalyst. guidechem.com |

| Temperature | 180-250 °C | High temperature required to drive the reaction. guidechem.com |

| Pressure | 300-500 kPa | Moderate pressure to maintain liquid phase and enhance reaction rate. guidechem.com |

| Purification | Fractional Distillation | Standard method for separating amines of different boiling points. |

| Recycling | Recovery of unreacted starting materials | Essential for process economics. |

Chemical Reactivity and Mechanistic Investigations of N,n Dipropyl 1 Pentanamine

Fundamental Reaction Pathways

The reactivity of N,N-dipropyl-1-pentanamine is primarily centered around the tertiary nitrogen atom and the adjacent α-carbon atoms. These sites are susceptible to attack by electrophiles and oxidizing agents, leading to a variety of chemical transformations.

Oxidation Reactions

The oxidation of tertiary alkylamines such as N,N-dipropyl-1-pentanamine can proceed through two principal pathways: oxidation at the nitrogen atom to form an amine N-oxide, or oxidation at the Cα–H bond adjacent to the nitrogen. thieme-connect.com

The most common oxidation reaction for tertiary amines is the formation of a tertiary amine N-oxide, a compound featuring a dative N-O bond. thieme-connect.dewikipedia.org This transformation can be achieved using various oxidizing agents. Hydrogen peroxide and peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), are frequently employed for this purpose. thieme-connect.dewikipedia.org Additionally, catalytic systems have been developed to facilitate this oxidation under milder conditions, utilizing catalysts based on flavin, rhenium, or ruthenium with oxidants like aqueous hydrogen peroxide or molecular oxygen. asianpubs.orgorganic-chemistry.orgresearchgate.net

Alternatively, oxidation can occur at a C-H bond on the carbon atom alpha to the nitrogen. This pathway can lead to the formation of an iminium ion intermediate, which can then be converted to other products, such as amides, or undergo dealkylation. thieme-connect.com Oxidizing agents like manganese dioxide and ozone have been shown to promote attack at the α-carbon, yielding products such as N,N-dialkylformamides from related trialkylamines. dtic.mil Kinetic studies involving one-electron oxidants like potassium hexacyanoferrate(III) indicate that the reaction proceeds through an aminium radical, where an electron is removed from the nitrogen atom. rsc.org

Table 1: Common Oxidation Reactions of Tertiary Amines

| Oxidizing Agent(s) | Catalyst (if any) | Primary Product Type |

| Hydrogen Peroxide (H₂O₂) | None | Amine N-Oxide wikipedia.org |

| m-CPBA | None | Amine N-Oxide wikipedia.org |

| Sodium Percarbonate | Rhenium-based catalysts | Amine N-Oxide organic-chemistry.org |

| Molecular Oxygen (O₂) | Ruthenium catalysts | Amine N-Oxide asianpubs.org |

| Manganese Dioxide (MnO₂) | None | N,N-dialkylformamide dtic.mil |

| Ozone (O₃) | None | N-Oxide or N-formyl derivative dtic.mil |

| Potassium Hexacyanoferrate(III) | None | Products via aminium radical rsc.org |

Reduction Reactions

Tertiary amines, including N,N-dipropyl-1-pentanamine, are generally in a low oxidation state and are therefore resistant to chemical reduction. The nitrogen atom does not typically accept further electrons under standard reducing conditions. Consequently, there are no common synthetic pathways for the reduction of simple tertiary alkylamines.

However, it is a general characteristic of amines that they may react exothermically with strong reducing agents, such as hydrides. These reactions are not synthetic transformations but rather represent a chemical incompatibility that can lead to the generation of flammable hydrogen gas.

Complex Formation and Coordination Chemistry

The non-bonding pair of electrons on the nitrogen atom of N,N-dipropyl-1-pentanamine allows it to function as a Lewis base. This enables it to donate its electron pair to a Lewis acid, typically a metal ion, to form a coordinate covalent bond. libretexts.orglumenlearning.com In this capacity, the amine acts as a ligand, and the resulting product is a coordination compound or complex. libretexts.orguniba.sk

N,N-Dipropyl-1-pentanamine would typically function as a monodentate ligand, meaning it binds to the central metal ion through a single donor atom (the nitrogen). lumenlearning.com The formation of these complexes is a fundamental aspect of the chemistry of transition metals. lumenlearning.comuniba.sk The properties of the resulting metal complex, such as its color, stability, and reactivity, are influenced by the nature of the ligands attached to the central metal ion. While simple alkylamines are common ligands, more complex structures containing a tertiary amine core, such as tripodal tetraamine (B13775644) ligands, can act as chelating agents, binding to a metal ion through multiple donor atoms. researchgate.net

Advanced Mechanistic Elucidation

Understanding the precise steps through which chemical reactions occur is crucial for controlling reaction outcomes and designing new catalysts. Mechanistic studies on reactions involving alkylamines provide insight into the fundamental principles of bond formation.

Hydroamination Mechanism Studies Involving Alkylamines

Hydroamination involves the addition of an N-H bond from an amine across a carbon-carbon multiple bond (an alkene or alkyne). wikipedia.org As a tertiary amine, N,N-dipropyl-1-pentanamine lacks an N-H bond and therefore cannot act as a substrate in this reaction. However, mechanistic studies on primary and secondary alkylamines are highly relevant to understanding C-N bond formation.

Catalysis is generally required for the hydroamination of unactivated alkenes and alkynes. wikipedia.org Two general mechanistic pathways are proposed, primarily differing in which reactant is activated by the metal catalyst. acs.orgfrontiersin.org

Amine Activation Pathway: In this mechanism, the amine coordinates to the metal center and is deprotonated, forming a metal-amido (M-NR₂) intermediate. acs.org The alkene or alkyne then inserts into the metal-nitrogen bond. The catalytic cycle is completed by protonolysis of the resulting metal-alkyl intermediate by another molecule of amine, which releases the product and regenerates the metal-amido catalyst. wikipedia.org This pathway is common for catalysts based on alkali, alkaline-earth, and rare-earth metals. wikipedia.org

Alkene/Alkyne Activation Pathway: This pathway is more common for late transition metals like palladium, rhodium, or gold. wikipedia.orgfrontiersin.org The unsaturated substrate coordinates to the metal center, activating it toward nucleophilic attack. The external amine then attacks the coordinated π-system, forming a new C-N bond and a metal-carbon bond. Subsequent steps, such as protonolysis or reductive elimination, yield the final product and regenerate the active catalyst. frontiersin.orgberkeley.edu

Mechanistic investigations have shown, for example, that palladium-catalyzed hydroamination of vinylarenes with alkylamines can proceed through an η³-arylethyl palladium complex intermediate. berkeley.edu The subsequent reaction of this complex with the alkylamine is a critical step in forming the final product. berkeley.edu

Role of N,N-Dipropyl-1-pentanamine in Reaction Catalysis

Amines are widely used as catalysts in various organic reactions. The catalytic activity of N,N-dipropyl-1-pentanamine would stem from its basic and nucleophilic properties.

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Tertiary amines like N,N-dipropyl-1-pentanamine can function as basic catalysts. They can deprotonate acidic protons in substrates, thereby generating reactive intermediates. For example, in a Michael reaction, a tertiary amine can facilitate the addition of a nucleophile to an α,β-unsaturated carbonyl compound by activating the nucleophile.

However, specific studies detailing the application of N,N-dipropyl-1-pentanamine as an organocatalyst are not readily found in the reviewed literature. The field of organocatalysis is extensive, with many different types of amine-based catalysts being designed and studied for specific transformations.

Biocatalytic Transformations utilizing Amine Dehydrogenases

Amine dehydrogenases (AmDHs) are enzymes that catalyze the reductive amination of ketones and aldehydes to produce chiral amines, a crucial reaction in the synthesis of pharmaceuticals and other fine chemicals. nih.govwhiterose.ac.uk These enzymes typically utilize ammonia (B1221849) as the amine source to synthesize primary amines.

The direct use of N,N-dipropyl-1-pentanamine in biocatalytic transformations with naturally occurring or engineered amine dehydrogenases is not a typical application for these enzymes. AmDHs are generally employed for the synthesis of amines from carbonyl compounds, not for transformations of existing complex amines. The substrate scope of AmDHs is a subject of ongoing research, with efforts focused on expanding their utility towards a wider range of carbonyl compounds and, in some engineered cases, different amine donors. frontiersin.orgd-nb.infocam.ac.uk However, the literature does not indicate that a tertiary amine like N,N-dipropyl-1-pentanamine would serve as a substrate or a reactant in typical AmDH-catalyzed reactions.

Applications of N,n Dipropyl 1 Pentanamine in Diverse Scientific and Industrial Fields

Role in Specialty Chemical Synthesis

Tertiary amines are fundamental building blocks and intermediates in the synthesis of a wide array of more complex molecules. The nitrogen atom in N,N-Dipropyl-1-pentanamine serves as a reactive center for building larger molecular frameworks.

Amines are a crucial class of organic compounds that serve as intermediates in the manufacturing of various synthetic products, including dyes and agrochemicals. The commercial application of amines as intermediates is pivotal in the synthesis of medicines and fibers.

Similarly, in the agrochemical sector, tertiary amines are integral to the synthesis of many active ingredients. They can be part of the final molecular structure of pesticides and herbicides, contributing to the molecule's biological activity and its interaction with target receptors. The synthesis of these complex agrochemicals often involves multi-step processes where a tertiary amine intermediate is introduced to build the desired molecular architecture. researchgate.net

By definition, tertiary amines are direct precursors to quaternary ammonium (B1175870) compounds (QACs), a versatile class of chemicals with widespread applications. The synthesis is achieved through a process called quaternization, which involves the alkylation of the tertiary amine.

In this reaction, the lone pair of electrons on the nitrogen atom of N,N-Dipropyl-1-pentanamine attacks an alkylating agent (e.g., an alkyl halide like methyl iodide). This forms a new carbon-nitrogen bond and results in a positively charged nitrogen atom, which is balanced by a halide anion.

General Quaternization Reaction: R₃N + R'-X → [R₃N-R']⁺X⁻

For N,N-Dipropyl-1-pentanamine, the reaction would produce a pentyl(dipropyl)alkylammonium salt. QACs are noted for their surface-active properties and are used extensively as cationic surfactants, disinfectants, antiseptics, and phase-transfer catalysts in organic synthesis. semanticscholar.orgmdpi.com The specific structure of the QAC, determined by the alkyl groups on the parent tertiary amine and the alkylating agent, dictates its physical properties and field of application. mdpi.com

Hypothetical Quaternary Ammonium Compound from N,N-Dipropyl-1-pentanamine

| Parent Tertiary Amine | Alkylating Agent | Resulting Quaternary Ammonium Compound | Potential Application |

| N,N-Dipropyl-1-pentanamine | Methyl Iodide (CH₃I) | N-methyl-N,N-dipropyl-1-pentanaminium iodide | Phase-Transfer Catalyst |

| N,N-Dipropyl-1-pentanamine | Benzyl Chloride (C₇H₇Cl) | N-benzyl-N,N-dipropyl-1-pentanaminium chloride | Antimicrobial Agent |

Application as a Chemical Process Solvent

Tertiary amines are investigated as solvents and components in solvent blends for various chemical processes, most notably in the field of carbon capture. Their chemical structure, lacking a proton on the nitrogen atom, dictates their interaction mechanism with acidic gases like carbon dioxide (CO₂).

Amine-based solvents are a mature technology for post-combustion CO₂ capture from industrial flue gases. unit.no While primary and secondary amines react directly with CO₂ to form carbamates, tertiary amines primarily act as a base to catalyze the hydration of CO₂, which leads to the formation of bicarbonate. utwente.nl This different reaction mechanism has implications for the energy requirements of the capture process.

Research into tertiary amines for CO₂ capture focuses on their stability, absorption capacity, and reaction kinetics. Studies have shown that tertiary amines are generally slightly more stable than their primary and secondary counterparts under the high temperatures present in the solvent regeneration section (desorber) of a capture plant. unit.noutexas.edu However, their reaction rates with CO₂ can be slower, which is why they are often used in blends with a secondary amine activator, such as piperazine (B1678402) (PZ), to enhance performance. forcetechnology.com

The thermal degradation of various tertiary amine solvents has been quantified, indicating that their stability is influenced by the structure of their functional groups. utexas.edu For instance, research on piperazine-promoted tertiary amines found that the operational temperature for regeneration varied based on the amine's molecular structure. utexas.edu A selection of tertiary amines that have been studied for CO₂ capture applications are detailed in the table below.

| Compound Name | Application/Study Focus | Key Findings |

| Methyldiethanolamine (MDEA) | Blended solvent with Piperazine (PZ) for CO₂ capture. | Forms the basis for many industrial solvent formulations; its degradation pathways have been modeled. utexas.eduforcetechnology.com |

| 3-Dimethylamino-1-propanol (3DMA1P) | Alternative to other tertiary amines in blended solvents. | Found to be less volatile than comparable amines like DEEA in aqueous solutions. researchgate.net |

| 3-Diethylamino-1-propanol (3DEA1P) | Alternative to other tertiary amines in blended solvents. | Showed comparable vapor-liquid equilibrium (VLE) behavior to other studied tertiary amines. researchgate.net |

| Tetramethylethylenediamine (TMEDA) | Integrated CO₂ capture and hydrogenation to methanol. | Demonstrated effectiveness for CO₂ capture and subsequent conversion to methanol. nih.gov |

A thorough understanding of the vapor-liquid equilibrium (VLE) is crucial for the design and simulation of chemical absorption processes, including CO₂ capture. ntnu.no VLE data, which describes the distribution of a chemical species between the liquid and vapor phases, is essential for accurately modeling stripper and absorber columns in capture plants. researchgate.net

Commonly used models for representing VLE data in amine-water-CO₂ systems include:

The Antoine Equation: Used to model the relationship between the saturation vapor pressure and temperature of a pure component. researchgate.netmdpi.com

The NRTL (Non-Random Two-Liquid) Model: An activity coefficient model used to calculate the phase equilibrium of liquid mixtures. researchgate.netmdpi.comntnu.no

The table below summarizes VLE studies conducted on several tertiary amines.

| Compound Studied | System | Thermodynamic Model Used |

| 3-(Diethylamino)-1,2-propanediol | Aqueous solution | Antoine equation, NRTL model mdpi.com |

| 1-(2-hydroxyethyl)piperidine | Aqueous solution | Antoine equation, NRTL model mdpi.com |

| 3-Dimethylamino-1-propanol (3DMA1P) | Aqueous solution | Antoine equation, NRTL model researchgate.net |

| 3-Diethylamino-1-propanol (3DEA1P) | Aqueous solution | Antoine equation, NRTL model researchgate.net |

| 1-(2-hydroxyethyl)pyrrolidine | Aqueous solution | Antoine equation, NRTL model researchgate.net |

Fuel Additive Research

Tertiary amines are a class of compounds utilized as additives in fuels to improve engine performance and longevity. Their primary functions include preventing deposit formation, reducing friction, and enhancing ignition quality.

In gasoline for direct injection spark ignition engines, tertiary hydrocarbyl amines are used to reduce the fouling of injector nozzles. patsnap.comjustia.com The accumulation of deposits on injector nozzles can disrupt the spray pattern of the fuel, leading to incomplete combustion, reduced fuel efficiency, and increased emissions. Patents describe fuel additive compositions containing tertiary amines with specific structures, such as those having one long hydrocarbyl residue (e.g., C8 to C18) and two short alkyl radicals (e.g., methyl groups), to perform this function. justia.com

In the context of diesel fuel, research has shown that certain tertiary amines can enhance the ignition quality, which is measured by the cetane number. researchgate.net Compounds with a pro-knock tendency in gasoline engines often have a beneficial effect on the cetane number in diesel engines. researchgate.net A study on permethylated amines concluded that they not only improve ignition but also possess good cold-flow properties, which are important for fuel performance in low-temperature environments. researchgate.net Some tertiary amines mentioned in fuel additive research are listed below.

| Additive Type | Engine Type | Intended Function |

| Tertiary hydrocarbyl amines | Direct injection spark ignition | Reduce injector nozzle fouling, modify friction justia.com |

| Dimethyl-hydrogenated tallow (B1178427) amine | Gasoline | Improve solubility of primary amine additives google.com |

| Permethylated mono-, di-, and polyamines | Diesel | Enhance ignition quality (cetane number), improve cold-flow performance researchgate.net |

| Polyether amine (PEA) / Polybutene amine (PBA) | Gasoline | Reduce combustion chamber deposits researchgate.net |

Environmental Dynamics and Degradation Pathways of N,n Dipropyl 1 Pentanamine

Biotic Degradation Mechanisms

Biotic degradation, primarily driven by microorganisms, is a crucial pathway for the removal of many organic compounds from the environment.

In the absence of specific studies, the biodegradation metabolites of N,N-dipropyl-1-pentanamine can only be predicted based on known metabolic pathways for similar compounds. A plausible initial step in the microbial degradation of long-chain alkanes and, by extension, alkylamines, is the oxidation of a terminal methyl group. This could lead to the formation of alcohols, aldehydes, and carboxylic acids, which can then be further metabolized. Potential initial metabolites could include hydroxylated derivatives of the propyl or pentyl chains. Subsequent dealkylation could also occur, leading to the formation of dipropylamine (B117675) and pentylamine, or pentanol (B124592) and propanol (B110389), respectively. However, without experimental data, these proposed pathways remain speculative.

Environmental Persistence and Transport Investigations

The persistence and transport of a chemical in the environment are largely determined by its physicochemical properties. The following table summarizes key estimated parameters for N,N-dipropyl-1-pentanamine, based on data for the structurally similar compound tripropylamine (B89841).

| Property | Estimated Value | Implication for Environmental Fate |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 3.30 | Indicates a moderate potential for bioaccumulation in aquatic organisms. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~780 L/kg | Suggests low to moderate mobility in soil, with a tendency to adsorb to organic matter. |

| Henry's Law Constant | ~3.8 x 10-4 atm·m3/mol | Indicates a potential to volatilize from water surfaces. However, its high pKa suggests it will be protonated in most environmental waters, significantly reducing volatilization. |

| Water Solubility | Low (specific value not available) | Limited water solubility will affect its transport in aqueous systems. |

These properties suggest that N,N-dipropyl-1-pentanamine is likely to partition to soil and sediment and may persist in these compartments due to its expected slow biodegradation rate. Its transport in water will be limited by its low solubility and sorption to particulate matter. While the Henry's Law constant suggests potential volatilization, its basicity and subsequent protonation in acidic to neutral waters will likely limit its transfer to the atmosphere.

Formation of Secondary Environmental Transformation Products (e.g., Nitrosamines, Nitramines)

A significant environmental concern with tertiary amines is their potential to form N-nitrosamines, which are a class of probable human carcinogens. pharmaexcipients.com This reaction can occur in the environment in the presence of nitrosating agents, such as nitrite (B80452) (NO₂⁻), under acidic conditions. pharmaexcipients.com

The reaction of N,N-dipropyl-1-pentanamine with a nitrosating agent would be expected to yield N-nitroso-dipropylpentanamine.

The formation of nitramines from tertiary amines is also possible, though generally considered a less favorable pathway compared to nitrosamine (B1359907) formation. nih.gov This would involve the reaction with nitrating agents in the environment.

The following table outlines the potential secondary transformation products of environmental concern.

| Reactant | Transformation Product | Environmental Significance |

|---|---|---|

| N,N-dipropyl-1-pentanamine + Nitrite (NO₂⁻) | N-Nitroso-dipropylpentanamine | Belongs to the N-nitrosamine class of compounds, which are often potent carcinogens. |

| N,N-dipropyl-1-pentanamine + Nitrating agents | N-Nitramino-dipropylpentanamine | Nitramines are also of toxicological concern. |

The conditions for the formation of these secondary products, such as pH and the concentration of precursors, are critical factors in determining their rate of formation in the environment.

Advanced Analytical Methodologies for N,n Dipropyl 1 Pentanamine Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of N,N-dipropyl-1-pentanamine, providing the means to separate it from complex mixtures and quantify its presence. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for these purposes.

Gas Chromatography (GC) Retention Indices for Structural Elucidation

Gas chromatography is a powerful tool for the analysis of volatile compounds like N,N-dipropyl-1-pentanamine. Structural elucidation can be significantly aided by the use of Kovats retention indices (I), which compare the retention time of an analyte to that of adjacent n-alkane standards. sigmaaldrich.com This value is characteristic of a compound on a specific stationary phase and under defined temperature conditions, making it a valuable parameter for compound identification. sigmaaldrich.com

The retention index for N,N-dipropyl-1-pentanamine has been determined on various stationary phases. On non-polar columns, it exhibits a semi-standard Kovats retention index of approximately 1093. nih.gov More specific values have been reported on Apiezon L stationary phases under different GC conditions, which are useful for confirming the identity of the compound in complex matrices. nist.gov

Table 1: Gas Chromatography Retention Indices for N,N-Dipropyl-1-pentanamine

| Column Type | Stationary Phase | Temperature (°C) | Retention Index (I) | Reference |

|---|---|---|---|---|

| Capillary | Apiezon L + KF | 80 | 1094 | Svetlova, Samusenko, et al., 1986 nist.gov |

| Packed | Apiezon L | 80 | 1093 | Zhuravleva, Golovnya, et al., 1981 nist.gov |

| Packed | Apiezon L | 80 | 1085.7 | Zhuravleva, Golovnya, et al., 1981 nist.gov |

| Packed | Apiezon | 100 | 1093 | Golovnya, Zhuravleva, et al., 1976 nist.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the non-volatile analysis and purity validation of chemical compounds. For a tertiary amine such as N,N-dipropyl-1-pentanamine, reversed-phase HPLC (RP-HPLC) is the most common approach. This method allows for the separation of the main compound from any impurities, such as starting materials, byproducts, or degradation products.

Purity validation by HPLC involves establishing key performance characteristics, including linearity, accuracy, and precision, across a specified concentration range. europa.eu For assay and purity tests, this range typically spans from the reporting level of impurities to 120% of the standard assay concentration. europa.eu A typical RP-HPLC system for analyzing N,N-dipropyl-1-pentanamine would likely employ a C18 stationary phase with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. Detection is often achieved using a UV detector, although this compound lacks a strong chromophore, which may necessitate the use of other detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer.

Spectroscopic and Spectrometric Investigations

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and functional groups present in N,N-dipropyl-1-pentanamine. These methods are crucial for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. nih.gov Both ¹H and ¹³C NMR spectra provide a wealth of information about the carbon-hydrogen framework of N,N-dipropyl-1-pentanamine.

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. Based on the structure (CH₃CH₂CH₂CH₂CH₂N(CH₂CH₂CH₃)₂), one can predict the chemical shifts (δ), multiplicities (splitting patterns), and integrations for the different proton environments. The protons on the carbons adjacent to the nitrogen atom (α-carbons) would appear most downfield due to the deshielding effect of the nitrogen.

Table 2: Predicted ¹H NMR Spectral Data for N,N-Dipropyl-1-pentanamine

| Assignment | Structure Fragment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | -N-(CH₂CH₂CH₃)₂ | ~2.3-2.5 | Triplet (t) | 4H |

| b | -N-CH₂CH₂CH₂CH₂CH₃ | ~2.3-2.5 | Triplet (t) | 2H |

| c | -N-(CH₂CH₂CH₃)₂ | ~1.4-1.6 | Sextet | 4H |

| d | -N-CH₂CH₂CH₂CH₂CH₃ | ~1.4-1.6 | Quintet | 2H |

| e | -N-CH₂CH₂CH₂CH₂CH₃ | ~1.2-1.4 | Sextet | 2H |

| f | -N-(CH₂CH₂CH₃)₂ | ~0.8-1.0 | Triplet (t) | 6H |

| g | -N-CH₂CH₂CH₂CH₂CH₃ | ~0.8-1.0 | Triplet (t) | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton. For N,N-dipropyl-1-pentanamine, eight distinct carbon signals are expected, corresponding to the eight chemically different carbon atoms in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pearson.com For N,N-dipropyl-1-pentanamine, the most prominent features in the IR spectrum will be related to the alkyl chains. A key diagnostic feature is the absence of N-H stretching bands (typically found at 3300-3500 cm⁻¹) which confirms its identity as a tertiary amine. libretexts.org

Table 3: Expected IR Absorption Bands for N,N-Dipropyl-1-pentanamine

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2960-2850 | C-H Stretch (Alkyl) | Strong |

| 1470-1450 | C-H Bend (CH₂) | Medium |

| 1380-1370 | C-H Bend (CH₃) | Medium |

| 1250-1000 | C-N Stretch | Weak-Medium |

Mass Spectrometry (MS) in Metabolite Identification

Mass spectrometry (MS) is a critical tool in metabolism studies, enabling the identification of metabolites by providing highly accurate mass information. researchgate.net When N,N-dipropyl-1-pentanamine undergoes metabolism, various biotransformations can occur. Common metabolic pathways for tertiary amines include N-dealkylation, N-oxidation, and hydroxylation of the alkyl chains.

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a metabolite from its precise mass-to-charge ratio (m/z). researchgate.net Tandem mass spectrometry (MS/MS) can then be used to fragment the metabolite ion, providing structural information to pinpoint the location of the metabolic modification. For example, the fragmentation pattern would differ between a metabolite hydroxylated on the pentyl chain versus one hydroxylated on a propyl chain.

Table 4: Potential Metabolic Transformations of N,N-Dipropyl-1-pentanamine and Corresponding Mass Shifts

| Metabolic Reaction | Description | Mass Shift (Da) |

|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | +15.9949 |

| N-Oxidation | Formation of an N-oxide | +15.9949 |

| N-depropylation | Loss of a propyl (C₃H₇) group | -43.0548 |

| N-depentylation | Loss of a pentyl (C₅H₁₁) group | -71.0861 |

Electrochemical Characterization Techniques

The electrochemical behavior of N,N-dipropyl-1-pentanamine, as a tertiary aliphatic amine, can be effectively investigated using a variety of advanced analytical methodologies. These techniques are pivotal for understanding its oxidation mechanisms and for developing quantitative analytical methods. The electrochemical oxidation of aliphatic amines is generally an irreversible process, the specifics of which are influenced by the compound's structure and the experimental conditions. rsc.orgmdpi.com

Cyclic voltammetry (CV) is a primary technique used to study the electrochemical properties of such compounds. rsc.org When subjected to CV at a glassy-carbon electrode in an aqueous alkaline solution, tertiary amines like N,N-dipropyl-1-pentanamine are expected to exhibit characteristic oxidation waves. rsc.org Typically, most tertiary amines display two distinct, irreversible oxidation waves. rsc.org The first of these waves occurs at a less positive potential compared to the oxidation potentials of corresponding secondary amines. rsc.org This initial oxidation is a key feature for the characterization of tertiary amines. The general mechanism proposed for this first oxidation wave involves the loss of two electrons, which is then followed by a reaction with water. This process results in the formation of a secondary amine and an aldehyde. rsc.org

The oxidation potential is a critical parameter that is dependent on the molecular structure of the amine. mdpi.com For instance, a linear relationship has been observed between the pKa values of tertiary amines and their peak potentials in the first oxidation wave. rsc.org This correlation underscores the influence of the amine's basicity on its ease of oxidation.

The electrochemical oxidation of N,N-dipropyl-1-pentanamine can also be influenced by the presence of different nucleophiles in the reaction medium. researchgate.net Furthermore, the process can be catalyzed. For example, nitroxyl (B88944) radicals have been demonstrated to act as catalysts in the electrochemical oxidation of secondary and tertiary amines under physiological conditions. mdpi.com Such catalytic systems can be harnessed for the development of sensitive electrochemical sensors. mdpi.com

While specific experimental data for the electrochemical characterization of N,N-dipropyl-1-pentanamine is not extensively detailed in the reviewed literature, the expected electrochemical parameters can be inferred from studies on analogous aliphatic tertiary amines. The following interactive table summarizes typical electrochemical data obtained for tertiary amines using cyclic voltammetry, providing a representative overview of the expected findings for N,N-dipropyl-1-pentanamine.

Interactive Data Table: Representative Electrochemical Data for Tertiary Aliphatic Amines

| Parameter | Typical Value/Observation | Significance |

| Number of Oxidation Waves | Two irreversible waves | Characteristic of tertiary amines, indicating a multi-step oxidation process. rsc.org |

| First Peak Potential (Ep1) | Less positive than for secondary amines | Reflects the higher electron density on the nitrogen atom, making it easier to oxidize. rsc.org |

| Mechanism | Two-electron loss followed by hydrolysis | Leads to the formation of a secondary amine and an aldehyde. rsc.org |

| Influencing Factors | pKa, presence of nucleophiles | The ease of oxidation is correlated with the amine's basicity and the chemical environment. rsc.orgresearchgate.net |

Theoretical and Computational Studies of N,n Dipropyl 1 Pentanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N,N-dipropyl-1-pentanamine, these calculations can provide a detailed picture of its electronic characteristics and conformational preferences.

Electronic Structure Analysis

The electronic structure of N,N-dipropyl-1-pentanamine dictates its fundamental chemical properties. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate various electronic descriptors. These descriptors help in understanding the molecule's reactivity and intermolecular interactions.

Key electronic properties that can be calculated for N,N-dipropyl-1-pentanamine include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of N,N-Dipropyl-1-pentanamine (Note: The following values are illustrative and based on typical results from DFT calculations for similar aliphatic amines.)

| Property | Value | Unit |

| HOMO Energy | -8.5 | eV |

| LUMO Energy | 1.5 | eV |

| HOMO-LUMO Gap | 10.0 | eV |

| Dipole Moment | 0.8 | Debye |

| Ionization Potential | 8.5 | eV |

| Electron Affinity | 1.5 | eV |

These calculations can be performed using various basis sets, and the choice of method and basis set can influence the accuracy of the results. For aliphatic amines, DFT methods often provide a good balance between computational cost and accuracy.

Conformational Analysis and Molecular Dynamics

The flexibility of the pentyl and propyl chains in N,N-dipropyl-1-pentanamine results in a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the geometry of the molecule can significantly impact its reactivity and physical properties.

Molecular mechanics and quantum chemical methods can be used to perform a systematic search of the conformational space. The resulting low-energy conformers can then be further optimized at a higher level of theory. Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, showing how it explores different conformations and how its structure fluctuates under various conditions, such as in different solvents or at different temperatures.

MD simulations on similar tertiary amines have been used to understand their thermodynamic and transport properties. researchgate.net For N,N-dipropyl-1-pentanamine, an MD simulation would involve placing the molecule in a simulation box, often with a solvent, and solving Newton's equations of motion for all atoms over a period of time. This can reveal information about solvation structures and the dynamics of conformational changes.

Structure-Property Relationship Modeling

Structure-property relationship models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for predicting the properties and activities of chemicals based on their molecular structure.

Prediction of Reactivity and Selectivity

The reactivity of N,N-dipropyl-1-pentanamine can be predicted using computational models that correlate structural features with reaction rates or selectivity. For tertiary amines, reactivity is often associated with the accessibility of the nitrogen lone pair and the steric hindrance around it.

Computational approaches can quantify these effects. For instance, the steric properties of amines can be characterized by indices that are predictive of their reactivity. nih.gov DFT calculations can be used to model reaction pathways and determine activation energies for various reactions, such as nucleophilic substitution or oxidation. The calculated electronic descriptors from section 7.1.1 can also be used as input for QSAR models to predict reactivity. For example, the HOMO energy is often correlated with the ease of oxidation.

Solvent Design and Performance Prediction

Tertiary amines like N,N-dipropyl-1-pentanamine can be used as solvents or catalysts in various chemical processes. Computational methods can aid in the design of solvents with desired properties and in predicting their performance. For instance, in the context of carbon capture, computational studies have been used to investigate the reaction mechanisms of tertiary amines with CO2 and to predict their efficiency. nih.gov

For N,N-dipropyl-1-pentanamine, computational models could be used to predict its physical properties as a solvent, such as viscosity, boiling point, and solvation capabilities for different solutes. The conductor-like screening model (COSMO) is a computational method that can be used to predict the thermodynamic properties of liquids and solutions, which is valuable in solvent design.

Reaction Mechanism Simulation and Energetics

Computational chemistry allows for the detailed simulation of reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to observe experimentally. For reactions involving N,N-dipropyl-1-pentanamine, these simulations can elucidate the step-by-step process of bond breaking and formation.

For example, the mechanism of oxidation of tertiary amines can be investigated by locating the transition state structures and calculating the activation energies for different proposed pathways. This can help in understanding the factors that control the reaction rate and product distribution. The energetics of the reaction, including the enthalpy and Gibbs free energy of reaction, can also be calculated, providing a thermodynamic perspective on the feasibility of a reaction. Such computational studies on the reaction mechanisms of amines with CO2 have provided valuable insights into improving carbon capture technologies. nih.govosti.gov

Future Directions and Emerging Research Avenues for N,n Dipropyl 1 Pentanamine

Novel Synthetic Route Development

The synthesis of tertiary amines is a well-established field, yet the quest for more efficient, sustainable, and selective methods continues. For N,N-dipropyl-1-pentanamine, future research is likely to focus on optimizing existing synthetic strategies and exploring novel catalytic systems.

Key research avenues include:

Advanced Reductive Amination: Reductive amination, which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, is a cornerstone of amine synthesis. Future studies could explore the use of more environmentally benign and cost-effective reducing agents and catalysts for the synthesis of N,N-dipropyl-1-pentanamine from pentanal and dipropylamine (B117675). One-pot reactions that combine the carbonyl and amine with a catalyst are a particularly green approach.

Catalytic N-Alkylation: Direct N-alkylation of secondary amines with alcohols or alkyl halides presents another significant pathway. Research into novel catalyst systems, such as those based on non-precious metals, could lead to more economical and sustainable production methods. Microwave-assisted synthesis is also a promising technique for accelerating these reactions and improving yields.

Green Chemistry Approaches: A major focus will be the development of synthetic routes that align with the principles of green chemistry. This includes the use of renewable starting materials, solvent-free reaction conditions, and catalysts that can be easily recovered and reused.

| Synthetic Method | Potential for N,N-Dipropyl-1-pentanamine | Key Research Focus |

| Reductive Amination | High | Development of novel, green catalysts and reducing agents. |

| N-Alkylation | High | Exploration of non-precious metal catalysts and alternative alkylating agents. |

| Biocatalysis | Moderate | Identification and engineering of enzymes for selective synthesis. |

Expanded Catalytic Applications

Tertiary amines are widely recognized for their catalytic activity in various organic reactions. Investigating the catalytic potential of N,N-dipropyl-1-pentanamine is a logical next step, with several areas showing particular promise.

Polymerization Catalysis: Tertiary amines are crucial catalysts in the production of polyurethanes and epoxy resins. Future research could evaluate the efficacy of N,N-dipropyl-1-pentanamine as a catalyst or co-catalyst in these polymerization processes, potentially influencing reaction kinetics and the final properties of the polymers.

Phase Transfer Catalysis: As an ammonium (B1175870) salt precursor, N,N-dipropyl-1-pentanamine could be explored for its utility in phase transfer catalysis (PTC). PTC is a valuable technique in organic synthesis for facilitating reactions between reactants in immiscible phases, and the specific structure of N,N-dipropyl-1-pentanamine may offer advantages in certain applications.

Organocatalysis: The broader field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, presents numerous opportunities. The basicity and steric properties of N,N-dipropyl-1-pentanamine could be harnessed in a variety of base-catalyzed transformations.

| Catalytic Application | Potential Role of N,N-Dipropyl-1-pentanamine | Research Direction |

| Polyurethane Production | Gelling and/or blowing catalyst. | Investigating its effect on foam properties and reaction kinetics. |

| Epoxy Resin Curing | Curing agent or accelerator. | Studying its influence on curing time and the thermomechanical properties of the resin. |

| Phase Transfer Catalysis | Catalyst for multiphase reactions. | Evaluating its efficiency in various organic transformations. |

Integration into Advanced Functional Materials

The incorporation of tertiary amine functionalities into polymers can impart unique properties, leading to the development of advanced materials. Research in this area could unlock new applications for N,N-dipropyl-1-pentanamine.

Smart Polymers: Tertiary amine groups can exhibit pH-responsiveness, making them ideal for the creation of "smart" polymers that change their properties in response to environmental stimuli. This could be exploited in drug delivery systems, sensors, and self-healing materials.

Gas-Capture Membranes: Polymers containing tertiary amines have shown promise in membranes for the separation of acidic gases like CO2. The specific structure of N,N-dipropyl-1-pentanamine could be integrated into polymer backbones to create materials with tailored gas separation properties.

Biomaterials: The biocompatibility and functionalizability of polymers containing tertiary amines make them attractive for biomedical applications. Future work could explore the use of N,N-dipropyl-1-pentanamine in the development of antimicrobial surfaces, gene delivery vectors, and tissue engineering scaffolds.

Comprehensive Environmental Impact Assessment

A thorough understanding of the environmental fate and toxicity of N,N-dipropyl-1-pentanamine is crucial for its responsible development and use.

Biodegradation Studies: Research is needed to determine the biodegradability of N,N-dipropyl-1-pentanamine in various environmental compartments, such as soil and water. Understanding the metabolic pathways involved in its degradation by microorganisms is essential.

Ecotoxicity Testing: A comprehensive assessment of its toxicity to a range of aquatic and terrestrial organisms is required. This data is vital for establishing environmental quality standards and for conducting risk assessments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the toxicity and environmental fate of N,N-dipropyl-1-pentanamine based on its molecular structure. These models can help to prioritize testing and to design safer alternatives.

| Assessment Area | Research Focus | Desired Outcome |

| Biodegradation | Identification of degradation pathways and rates. | Understanding of its persistence in the environment. |

| Ecotoxicity | Determination of acute and chronic toxicity to representative organisms. | Establishment of environmental safety guidelines. |

| QSAR Modeling | Development of predictive models for toxicity and fate. | Enabling proactive risk assessment and design of greener chemicals. |

Computational Chemistry in Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research.

Molecular Modeling: Molecular modeling techniques can be used to predict the physical and chemical properties of N,N-dipropyl-1-pentanamine, such as its boiling point, vapor pressure, and solubility. These predictions can inform its handling, storage, and potential applications.

Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of reactions involving N,N-dipropyl-1-pentanamine, including its synthesis and catalytic activity. This can aid in the optimization of reaction conditions and the design of more efficient processes.

Structure-Property Relationships: Computational studies can help to establish relationships between the molecular structure of N,N-dipropyl-1-pentanamine and its macroscopic properties. This knowledge is invaluable for the rational design of new molecules with tailored functionalities.

| Computational Method | Application to N,N-Dipropyl-1-pentanamine | Potential Impact |

| Molecular Modeling | Prediction of physicochemical properties. | Guidance for experimental design and safety assessments. |

| DFT Calculations | Elucidation of reaction mechanisms. | Optimization of synthetic routes and catalytic processes. |

| QSAR | Prediction of biological activity and toxicity. | Facilitating the design of safer and more effective molecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Pentanamine, N,N-dipropyl-?

- Methodological Answer : Synthesis can be adapted from analogous dipropylamine derivatives. For example, alkylation of pentanamine with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Purification via fractional distillation or column chromatography is recommended to isolate the product from byproducts like mono-alkylated intermediates. Analytical validation using TLC or GC-MS ensures purity .

Q. Which characterization techniques are critical for confirming the structure of 1-Pentanamine, N,N-dipropyl-?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine’s substitution pattern and alkyl chain integrity. Mass spectrometry (MS) with electron ionization (EI) can verify the molecular ion peak (e.g., expected m/z ~143 for C₁₁H₂₅N). Infrared (IR) spectroscopy helps identify N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .

Q. How do physicochemical properties (e.g., solubility, stability) affect experimental design?

- Methodological Answer : The compound’s hydrochloride salt form (if applicable) improves aqueous solubility for biological assays. Stability studies under varying pH and temperature (e.g., 4°C vs. room temperature) should precede long-term storage. Hydrophobicity (logP ~3.1, estimated via XLogP3) suggests compatibility with organic solvents for reaction setups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar amines?

- Methodological Answer : Discrepancies in NMR or MS data (e.g., between N-nitroso or methyl-substituted analogs) require comparative analysis. For instance, N-nitroso derivatives (e.g., 1-Pentanamine, N-nitroso-N-propyl-) exhibit distinct NOE effects in NMR and fragmentation patterns in MS. Computational tools like DFT simulations can predict spectral profiles to validate experimental observations .

Q. What experimental designs are suitable for studying receptor binding affinity of dipropyl-substituted amines?

- Methodological Answer : Radioligand displacement assays using tritiated or fluorescent probes (e.g., 7-hydroxy-N,N-dipropyl aminotetralin) can quantify binding to targets like dopamine receptors. Dose-response curves and Schild analysis determine potency (EC₅₀) and selectivity. Cellular dielectric spectroscopy (CellKey) offers label-free, real-time receptor activation monitoring .

Q. What are the degradation pathways of 1-Pentanamine, N,N-dipropyl- under oxidative conditions?

- Methodological Answer : Accelerated stability testing via H₂O₂ exposure or UV irradiation identifies degradation products. LC-MS/MS can detect oxidative byproducts (e.g., N-oxide derivatives). Regulatory guidelines (e.g., EPA §721.10335) recommend tracking volatilization and photolysis rates for environmental risk assessments .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.